molecular formula C20H27N3O3 B2422522 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897611-33-5

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2422522
CAS No.: 897611-33-5
M. Wt: 357.454
InChI Key: MRBWCIQSPUKVEO-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Functionalized Pyridines Synthesis : The compound is involved in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, showcasing its versatility in forming complex heterocyclic structures, which are crucial in pharmaceutical chemistry (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
  • Electrochemical Oxidation : Research demonstrates the indirect electrochemical oxidation of piperidin-4-ones, highlighting the electrochemical properties and potential applications of piperidine derivatives in organic synthesis (Elinson, M., et al., 2006).

Molecular and Crystal Structures

  • The structural analysis of hydroxy derivatives of hydropyridine, including compounds similar to the query, reveals insights into their conformational flexibility and the role of hydrogen bonds in molecular packing within crystals, providing a foundation for designing molecules with desired physical and chemical properties (Kuleshova, L., & Khrustalev, V., 2000).

Pharmacological Applications

  • G Protein-Biased Dopaminergics : A study on the development of G protein-biased dopaminergic agents, incorporating structural motifs similar to the compound , demonstrates its relevance in designing novel therapeutics targeting dopamine receptors. This research underscores the compound's potential utility in the development of drugs with improved efficacy and safety profiles (Möller, D., et al., 2017).

Corrosion Inhibition

  • Quantum Chemical Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces were explored through quantum chemical calculations and molecular dynamics simulations, indicating the potential application of these compounds in protecting metals from corrosion (Kaya, S., et al., 2016).

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-6-8-21-9-7-16)22-10-4-3-5-11-22/h6-9,14,19,24H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWCIQSPUKVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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